(5-Nitrofuran-3-yl)methylene diacetate
Description
(5-Nitrofuran-2-yl)methylene diacetate (CAS: 92-55-7) is a nitrofuran derivative with the molecular formula C₉H₉NO₇ and a molecular weight of 243.17 g/mol . Structurally, it consists of a 5-nitro-substituted furan ring linked to a methylene group bearing two acetate moieties. This compound is widely recognized as a pharmacopeial reference standard (e.g., USP Nitrofurfural Diacetate RS) for quality control in pharmaceutical analysis . Synonyms include 5-nitro-2-furaldehyde diacetate, nitrofurfural diacetate, and [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate .
Properties
CAS No. |
859445-34-4 |
|---|---|
Molecular Formula |
C9H9NO7 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
[acetyloxy-(5-nitrofuran-3-yl)methyl] acetate |
InChI |
InChI=1S/C9H9NO7/c1-5(11)16-9(17-6(2)12)7-3-8(10(13)14)15-4-7/h3-4,9H,1-2H3 |
InChI Key |
KBBDSHFKRKOQQK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| (5-Nitrofuran-2-yl)methylene diacetate | C₉H₉NO₇ | 243.17 | Nitrofuran, diacetate | Pharmaceutical standard, precursor |
| Methylene diacetate | C₅H₈O₄ | 132.11 | Diacetate, methylene bridge | Solvent, formaldehyde precursor |
| Nitrofurantoin | C₁₀H₁₅N₄O₅ | 278.18 | Nitrofuran, hydantoin ring | Antibiotic (UTIs) |
| Nifursol | C₁₃H₁₆N₄O₆ | 324.29 | Nitrofuran, salicylic hydrazide | Antiparasitic (poultry) |
| Benzylidene diacetate | C₁₁H₁₂O₄ | 208.21 | Benzyl, diacetate | Organic intermediate |
Key Observations :
- The nitrofuran core in (5-Nitrofuran-2-yl)methylene diacetate distinguishes it from non-nitrated analogues like methylene diacetate. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability .
- Compared to Nitrofurantoin and Nifursol , the diacetate lacks a hydantoin or hydrazide moiety, limiting direct antimicrobial activity but making it a critical synthetic precursor .
Hydrolysis and Stability
Hydrolysis behavior varies significantly among diacetates due to electronic and steric factors:
Inference: The nitro group in (5-Nitrofuran-2-yl)methylene diacetate likely stabilizes the compound against hydrolysis compared to aliphatic diacetates. This is attributed to reduced electron density at the methylene carbon, hindering nucleophilic attack .
Spectroscopic Properties
Infrared (IR) Spectroscopy :
¹H-NMR Data :
Pharmacopeial Relevance
(5-Nitrofuran-2-yl)methylene diacetate is listed in the USP Reference Standards alongside Nitrofurantoin and Nitrofurazone, underscoring its role in ensuring drug purity .
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